2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]aniline
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Overview
Description
2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]aniline is an organic compound that features a methoxy group and a trifluoromethyl group attached to an aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]aniline typically involves the following steps:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to form the corresponding amine.
Methoxylation: The amine is then methoxylated to introduce the methoxy group.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced through a suitable trifluoromethylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by methoxylation and trifluoromethylation using specialized equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a corresponding aldehyde or carboxylic acid, while reduction of the nitro group yields the corresponding amine .
Scientific Research Applications
2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]aniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the methoxy group can influence its solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)aniline: Similar structure but lacks the methoxy group.
2-methoxyaniline: Similar structure but lacks the trifluoromethyl group.
N-methyl-4-(trifluoromethyl)aniline: Similar structure but has a methyl group instead of a methoxy group.
Properties
IUPAC Name |
2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-20-14-5-3-2-4-13(14)19-10-11-6-8-12(9-7-11)15(16,17)18/h2-9,19H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOJEMIEWIKWBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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